molecular formula C19H21N3O B8794159 3-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}benzonitrile

3-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}benzonitrile

Cat. No. B8794159
M. Wt: 307.4 g/mol
InChI Key: FFJKEXGTKDKRLC-UHFFFAOYSA-N
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Patent
US05332743

Procedure details

To an ice-cooled solution of 1-(3-cyanobenzyl)-4-(2-methoxyphenyl)piperazine (5.60 g, 18.2 mmol) in 250 mL of tetrahydrofuran was added a solution of cyclohexylmagnesium chloride in ethyl ether (27.3 mL, 2.0M) under nitrogen. The solution was slowly warmed to 25° C. and then brought to reflux. After 48 h of reflux, thin layer chromatography indicated that the reaction was complete. The reaction mixture was then cooled to 0° C., ice cold 6N HCl solution (200 mL) was added, and the reaction mixture was stirred at ambient temperature for 3 h. The reaction mixture was then poured into a separatory funnel and washed with ether. The aqueous layer was then basified with K2CO3 and then extracted with chloroform. The organic extracts were combined, dried (Na2SO4), and concentrated to provide a dark green-brown oil. This material was purified on flash silica gel (1% methanol-chloroform) to afford 7.88 g (quantitative yield) of expected cyclohexyl ketone as a brown oil whose 1H NMR in CDCl3 was consistent with the desired structure.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27.3 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:4]=[C:5]([CH:21]=[CH:22][CH:23]=1)[CH2:6]N1CCN(C2C=CC=CC=2OC)CC1)#N.[CH:24]1([Mg]Cl)[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]1.[O:32]1CCCC1>C(OCC)C>[CH:24]1([C:6]([CH:5]2[CH2:4][CH2:3][CH2:23][CH2:22][CH2:21]2)=[O:32])[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5.6 g
Type
reactant
Smiles
C(#N)C=1C=C(CN2CCN(CC2)C2=C(C=CC=C2)OC)C=CC1
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)[Mg]Cl
Name
Quantity
27.3 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
ice
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 48 h of reflux
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 0° C.
ADDITION
Type
ADDITION
Details
The reaction mixture was then poured into a separatory funnel
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide a dark green-brown oil
CUSTOM
Type
CUSTOM
Details
This material was purified on flash silica gel (1% methanol-chloroform)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CCCCC1)C(=O)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.88 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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